Triafur

Catalog No.
S574927
CAS No.
712-68-5
M.F
C6H4N4O3S
M. Wt
212.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triafur

CAS Number

712-68-5

Product Name

Triafur

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Mode of Action in Plants

Triafur disrupts mitosis, a cell division process crucial for plant growth, by interfering with microtubule assembly. Microtubules are essential components of the mitotic spindle, a cellular structure responsible for separating chromosomes during cell division. Triafur binds to tubulin, the building block of microtubules, preventing them from forming properly. This disrupts cell division and ultimately leads to weed death. Source: Biochemical Journal, Mechanism of action of Trifluralin - A review:

Applications in Research

Triafur is a valuable tool for researchers in various scientific fields related to agriculture. Here are some specific examples:

  • Herbicide efficacy studies: Researchers use Triafur to evaluate its effectiveness in controlling weeds under different environmental conditions and against various weed species. This helps develop weed management strategies for crops. Source: Journal of Agricultural Science, Influence of application methods and soil properties on the efficacy of Trifluralin for weed control in transplanted rice:
  • Crop tolerance studies: Researchers use Triafur to assess its potential negative effects on crop plants. By understanding the herbicide's impact on crop growth and yield, researchers can develop application methods that minimize harm to desired plants. Source: Crop Science Society of America, Absorption and tolerance of corn (Zea mays L.) to trifluralin:
  • Understanding weed resistance: Long-term use of Triafur can lead to the development of herbicide resistance in weeds. Researchers use Triafur to study how weeds develop resistance mechanisms and to identify alternative weed control methods. Source: Weed Science, Mechanisms of resistance to Trifluralin in goosegrass (Eleusine indica) biotypes:

Triafur, also known as furidiazine, is a compound belonging to the class of 1,3,4-thiadiazole derivatives. Its chemical structure features a unique arrangement that contributes to its biological activity and potential therapeutic applications. Triafur has gained attention for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound exhibits significant binding affinity to the main protease of SARS-CoV-2, indicating its potential as an antiviral agent .

That contribute to its synthesis and biological activity. One notable reaction is the formation of 1,3,4-thiadiazole derivatives through the cyclization of hydrazinecarbothioamide with carbonyl compounds. This reaction typically involves dehydrosulfurization and leads to the generation of compounds with enhanced biological properties . Additionally, Triafur can participate in nucleophilic substitutions and other reactions typical of thiadiazole derivatives.

Triafur exhibits promising biological activity, particularly as an antiviral agent. Studies have shown that it binds effectively to the main protease of SARS-CoV-2, with binding energy scores indicating a strong interaction. This interaction suggests that Triafur could inhibit viral replication by targeting crucial enzymatic functions within the virus . Furthermore, its structural characteristics may enhance its efficacy against various viral strains.

The synthesis of Triafur involves several steps:

  • Starting Materials: The synthesis typically begins with hydrazine derivatives and thioketones or thioamide precursors.
  • Cyclization: The key step involves cyclizing these precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity Triafur.

For example, one method includes reacting a suitable hydrazine derivative with a thioamide in the presence of a dehydrating agent to facilitate ring closure and yield Triafur in good yields .

Triafur has several potential applications:

  • Antiviral Agent: Its primary application is as an antiviral drug, particularly against SARS-CoV-2.
  • Pharmaceutical Research: Researchers are exploring its use in developing new antiviral therapies and understanding its mechanism of action.
  • Chemical Probes: Due to its unique structure, Triafur may serve as a chemical probe in biological studies focusing on thiadiazole derivatives.

Interaction studies involving Triafur have focused on its binding affinity to viral proteins. Specifically, docking studies have demonstrated that Triafur can effectively bind to the main protease of SARS-CoV-2, suggesting that it could inhibit the protease's function and thereby impede viral replication . These studies often utilize computational tools like AutoDockVina to predict binding energies and conformations.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Triafur, particularly within the class of 1,3,4-thiadiazole derivatives. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
AcetazolamideSulfonamide derivativeCarbonic anhydrase inhibitorUsed primarily for glaucoma treatment
Glybuzole (Besaglybuzole)Antidiabetic agentAntiviral propertiesContains a sulfonamide moiety
Other 1,3,4-thiadiazolesVariousAntiviral and antibacterialVarying functional groups affecting activity

Triafur's uniqueness lies in its specific antiviral activity against SARS-CoV-2 and its distinctive structural characteristics compared to other compounds in this class. While other thiadiazole derivatives may exhibit similar activities, Triafur's efficacy against certain viral targets sets it apart.

XLogP3

0.9

Melting Point

280.0 °C

UNII

4JJ4COI21V

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

712-68-5

Wikipedia

Triafur

Use Classification

Health Hazards -> Carcinogens

Dates

Modify: 2023-08-15

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